Tianeptine sodium
Overview
Description
Tianeptine sodium is a tricyclic antidepressant primarily used to treat major depressive disorder. Unlike typical antidepressants that inhibit serotonin reuptake, this compound acts as a selective serotonin reuptake enhancer. It is marketed under various brand names, including Stablon, Coaxil, and Tatinol .
Mechanism of Action
Target of Action
Tianeptine Sodium primarily targets the serotonin transporter (SERT) . It also acts as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This unique mechanism of action distinguishes Tianeptine from typical tricyclic antidepressants .
Mode of Action
This compound’s interaction with its targets leads to a variety of changes. It stimulates the uptake of serotonin in rat brain synaptosomes and rat and human platelets, increasing 5-hydroxyindoleacetic acid (5-HIAA) levels in cerebral tissue and plasma . At higher doses, Tianeptine starts affecting dopamine levels in addition to serotonin . This can contribute to addictive behavior by changing neural connectivity to reinforce an activity that brings feelings of pleasure and euphoria .
Biochemical Pathways
This compound modulates several biochemical pathways. It appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . This compound also influences gamma aminobutyric acid (GABA), myo-inositol, cholesterol, and fatty acid metabolism .
Pharmacokinetics
This compound has a bioavailability of 99% . It is metabolized in the liver by β-oxidation . The elimination half-life of this compound is between 2.5 to 3 hours . It is excreted via urine (65%) and feces (15%) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily antidepressant and anxiolytic . It shows efficacy against serious depressive episodes (major depression), comparable to amitriptyline, imipramine, and fluoxetine, but with significantly fewer side effects . It carries a high risk of addiction, with reports suggesting dependence can develop in as little as a few weeks .
Biochemical Analysis
Biochemical Properties
Tianeptine sodium interacts with various enzymes, proteins, and other biomolecules. It has been found to act as an atypical agonist of the μ-opioid receptor with clinically negligible effects on the δ- and κ-opioid receptors . This may explain part of its antidepressant and anxiolytic effects . It is thought that this compound also modulates glutamate receptors, which may also explain its antidepressant/anxiolytic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to prevent and reverse stress-induced glucocorticoid-mediated dendritic atrophy in CA3 pyramidal neurons in the hippocampus and stress-induced increases in dendritic length and branching in the amygdala .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects . Additionally, this compound is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been reported that this compound has a comparatively favourable pharmacokinetic profile . It is not subject to first-pass hepatic metabolism, has high bioavailability and limited distribution, and is rapidly eliminated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, this compound showed lasting antiallodynic effects in a mouse model of neuropathic pain .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized, and beta-oxidation of the amino acid side chain is the major route of biotransformation for this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a high bioavailability and limited distribution . The average tianeptine volume of distribution at steady state was reported to be 2.03 L/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tianeptine sodium can be synthesized by reacting tianeptine acid with sodium hydroxide. The process involves dissolving tianeptine acid in deionized water, followed by the addition of an aqueous sodium hydroxide solution. The mixture is then heated and stirred until a clear solution is obtained. The solution is filtered and dried to yield this compound as a white powder .
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically obtained through spray drying or other drying techniques to produce a fine powder suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
Tianeptine sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying serotonin reuptake mechanisms.
Biology: this compound is employed in neurobiological research to understand its effects on brain plasticity and stress response.
Medicine: It is primarily used to treat major depressive disorder and has shown efficacy in treating anxiety and irritable bowel syndrome.
Industry: this compound is used in the formulation of various pharmaceutical products, including sustained-release tablets and orodispersible films .
Comparison with Similar Compounds
Amitriptyline: A tricyclic antidepressant that inhibits serotonin and norepinephrine reuptake.
Imipramine: Another tricyclic antidepressant with similar mechanisms to amitriptyline.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.
Uniqueness: Tianeptine sodium is unique among antidepressants due to its dual mechanism of action as a serotonin reuptake enhancer and μ-opioid receptor agonist. This combination of effects is not seen in other tricyclic antidepressants or SSRIs, making this compound a distinctive option for treating depression and anxiety .
Properties
CAS No. |
30123-17-2 |
---|---|
Molecular Formula |
C21H25ClN2NaO4S |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26); |
InChI Key |
UDFCCNYPCCUJOO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |
Isomeric SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
54317-11-2 169293-32-7 30123-17-2 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Related CAS |
66981-73-5 (Parent) 72797-41-2 (Parent) |
Synonyms |
(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid coaxil Stablon tianeptine tianeptine, (+-)-isomer tianeptine, monosodium salt tianeptine, monosodium salt, (+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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